![molecular formula C17H11ClN2O3S B2767691 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate CAS No. 1147426-78-5](/img/structure/B2767691.png)
4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and its ability to interact with specific biological targets, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate involves its ability to interact with specific biological targets. It has been found to inhibit the activity of certain enzymes and receptors, leading to the suppression of various cellular processes. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate are diverse and depend on the specific biological target it interacts with. It has been found to have anti-inflammatory, antibacterial, and anticancer effects, as well as neuroprotective effects. Additionally, it has been shown to affect the expression of certain genes and proteins, leading to changes in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate in lab experiments is its ability to interact with specific biological targets, making it a useful tool for studying various cellular processes. Additionally, its diverse range of effects makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.
Zukünftige Richtungen
There are several future directions for research on 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on different biological systems. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in drug development.
Synthesemethoden
The synthesis of 4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate involves the reaction of 2-aminothiophene with 4-bromoacetophenone in the presence of a base to form a substituted thiophene. This is then reacted with 6-chloropyridine-3-carboxylic acid in the presence of a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have activity against cancer cells, bacterial infections, and inflammatory diseases. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[4-(thiophene-2-carbonylamino)phenyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c18-15-8-3-11(10-19-15)17(22)23-13-6-4-12(5-7-13)20-16(21)14-2-1-9-24-14/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZRXYGXQGVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophene-2-amido)phenyl 6-chloropyridine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.